2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16943400
InChI: InChI=1S/C22H32N4O4S/c1-21(2)9-13(10-22(3,4)26-21)23-19(27)12-31-11-18-24-15-8-17(30-6)16(29-5)7-14(15)20(28)25-18/h7-8,13,26H,9-12H2,1-6H3,(H,23,27)(H,24,25,28)
SMILES:
Molecular Formula: C22H32N4O4S
Molecular Weight: 448.6 g/mol

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC16943400

Molecular Formula: C22H32N4O4S

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide -

Specification

Molecular Formula C22H32N4O4S
Molecular Weight 448.6 g/mol
IUPAC Name 2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C22H32N4O4S/c1-21(2)9-13(10-22(3,4)26-21)23-19(27)12-31-11-18-24-15-8-17(30-6)16(29-5)7-14(15)20(28)25-18/h7-8,13,26H,9-12H2,1-6H3,(H,23,27)(H,24,25,28)
Standard InChI Key IGASZWZMUJKXED-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CC(N1)(C)C)NC(=O)CSCC2=NC3=CC(=C(C=C3C(=O)N2)OC)OC)C

Introduction

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic molecule that integrates a quinazoline core with functional groups enhancing its chemical and biological properties. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological activities. Its structure suggests potential applications in medicinal chemistry, particularly as a modulator of enzymatic activities such as protein kinases.

Structural Features

The molecular framework of the compound can be broken down into the following key components:

  • Quinazoline Moiety: A bicyclic aromatic system containing nitrogen atoms, which is central to its biological activity.

  • Acetamide Functional Group: Contributes to solubility and potential hydrogen bonding interactions.

  • Sulfanyl Linkage: Provides flexibility and enhances reactivity.

  • Tetramethylpiperidine Substituent: A bulky group that may influence the compound's steric and electronic properties.

Molecular Formula and Weight

  • Molecular Formula: C18H28N4O3S

  • Molecular Weight: Approximately 380.51 g/mol

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions under controlled conditions to ensure high yield and purity. A general synthetic route may include:

  • Formation of the Quinazoline Core:

    • Starting from anthranilic acid derivatives or related precursors.

    • Functionalization with hydroxy and methoxy groups at positions 4, 6, and 7.

  • Attachment of the Sulfanyl Group:

    • Introduction of the sulfanyl bridge using thiol derivatives.

  • Incorporation of the Acetamide Side Chain:

    • Coupling reactions involving tetramethylpiperidine derivatives.

Reaction Conditions

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

  • Catalysts: Base catalysts such as triethylamine or potassium carbonate.

  • Temperature: Typically between 50°C and 120°C depending on the step.

Analytical Characterization

To confirm the structure and purity of the compound, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide detailed information on proton and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for acetamide).

  • High-Performance Liquid Chromatography (HPLC):

    • Ensures purity by separating impurities from the main product.

Biological Significance

This compound is hypothesized to interact with biological targets due to its quinazoline backbone, which is known for:

  • Protein Kinase Modulation:

    • Quinazoline derivatives are widely studied for their role in inhibiting kinase enzymes involved in cancer cell proliferation.

  • Antioxidant Properties:

    • The presence of hydroxyl groups could contribute to free radical scavenging activity.

Potential Applications

  • Cancer Therapy: As a kinase inhibitor targeting specific signaling pathways in tumor cells.

  • Neuroprotection: Due to its antioxidant potential, it may protect against oxidative stress in neurological disorders.

Challenges and Future Directions

  • Synthetic Challenges:

    • Multi-step synthesis requires optimization for scalability.

    • Sensitive reaction intermediates necessitate careful handling.

  • Biological Testing:

    • Further studies are needed to evaluate its efficacy and safety profiles.

    • Quantitative Structure–Activity Relationship (QSAR) modeling could guide structural modifications for enhanced activity.

Future Research Areas

  • Investigation into its mechanism of action at the molecular level.

  • Exploration of derivatives with improved pharmacokinetics and selectivity.

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